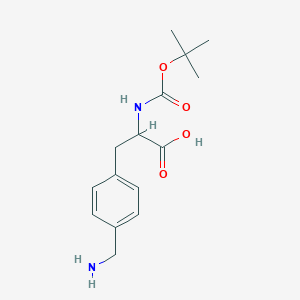
N-BOC-4-(Aminomethyl)-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-BOC-4-(Aminomethyl)-L-phenylalanine is a compound that features a tert-butoxycarbonyl (BOC) protecting group attached to the amino group of 4-(aminomethyl)-L-phenylalanine. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild acidic conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-4-(Aminomethyl)-L-phenylalanine typically involves the protection of the amino group of 4-(aminomethyl)-L-phenylalanine with a BOC group. This can be achieved using di-tert-butyl dicarbonate ((BOC)2O) in the presence of a base such as sodium hydroxide (NaOH) or a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out at room temperature and yields the desired BOC-protected product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient and continuous protection of the amino group, reducing the reaction time and improving the overall yield . The use of solid acid catalysts in these reactors can further enhance the efficiency of the process .
化学反応の分析
Types of Reactions
N-BOC-4-(Aminomethyl)-L-phenylalanine undergoes several types of chemical reactions, including:
Deprotection: The removal of the BOC group under acidic conditions, such as with trifluoroacetic acid (TFA).
Amidation: The formation of amides through reactions with carboxylic acids or acid chlorides.
Substitution: Reactions involving the substitution of the amino group with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Amidation: Carboxylic acids or acid chlorides in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Substitution: Various electrophiles in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Deprotection: 4-(Aminomethyl)-L-phenylalanine.
Amidation: Amide derivatives of 4-(aminomethyl)-L-phenylalanine.
Substitution: Substituted derivatives of 4-(aminomethyl)-L-phenylalanine.
科学的研究の応用
N-BOC-4-(Aminomethyl)-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of N-BOC-4-(Aminomethyl)-L-phenylalanine primarily involves the protection and deprotection of the amino group. The BOC group provides stability to the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in various chemical reactions, enabling the formation of desired products .
類似化合物との比較
Similar Compounds
N-BOC-4-(Aminomethyl)benzylamine: Similar in structure but with a benzyl group instead of a phenylalanine moiety.
N-BOC-4-(Aminomethyl)aniline: Features an aniline group instead of a phenylalanine moiety.
Uniqueness
N-BOC-4-(Aminomethyl)-L-phenylalanine is unique due to its incorporation of the L-phenylalanine moiety, which is an essential amino acid. This makes it particularly valuable in peptide synthesis and protein engineering applications, where the incorporation of natural amino acids is crucial .
特性
IUPAC Name |
3-[4-(aminomethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8-9,16H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHQPVLBHXDZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
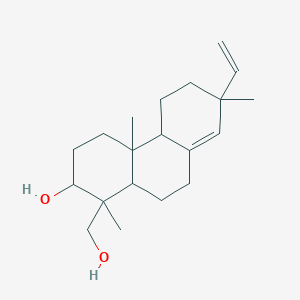
![1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B12319067.png)

![rac-[(3S,4R)-4-(2,5-Difluorophenyl)-3-pyrrolidinyl]methanol hydrochloride](/img/structure/B12319071.png)

![[2-(14-Hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl)-2-oxoethyl] propanoate](/img/structure/B12319084.png)
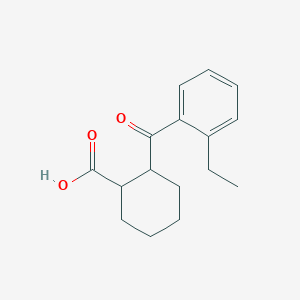
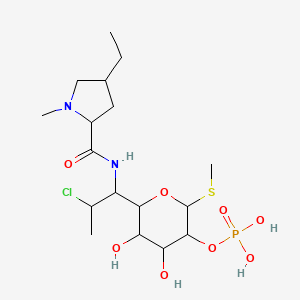
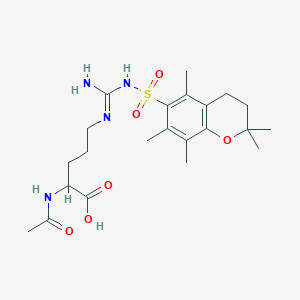
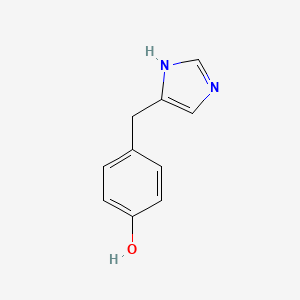
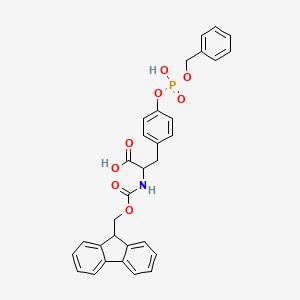
![4-(3,7-Dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12319130.png)
![3-[3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12319135.png)

